N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, dichlorophenyl group, and a pyrrolidine ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves the condensation of 3,4-dichlorobenzyl cyanide with 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) and dicyclohexyl carbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The dichlorophenyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide: A non-toxic cyanating agent used in organic synthesis.
2-Cyano-N-(4-nitrophenyl) acetamide: Synthesized by condensation of 2-nitro aniline with cyanoacetic acid.
Ethyl 2-amino-5-cyano-6-oxo-4-(4-methylphenyl)-pyridine-3-carboxylate: Formed by refluxing acrylamide derivatives with ethyl cyanoacetate.
Uniqueness
N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both cyano and dichlorophenyl groups allows for diverse reactivity and potential biological activity.
Properties
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2/c1-19-7-9(5-13(19)20)14(21)18-12(6-17)8-2-3-10(15)11(16)4-8/h2-4,9,12H,5,7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGMXWXYWLOTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC(C#N)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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